2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid is an organic compound that features a benzyloxycarbonyl group, a methylamino group, and a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of a pent-4-enoic acid moiety through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with target molecules without undergoing unwanted reactions. The pent-4-enoic acid moiety can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid: Similar structure but with a butanoic acid moiety instead of pent-4-enoic acid.
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h3-6,8-9,12H,1,7,10H2,2H3,(H,16,17) |
InChI Key |
HSJVJHXRBQWFPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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